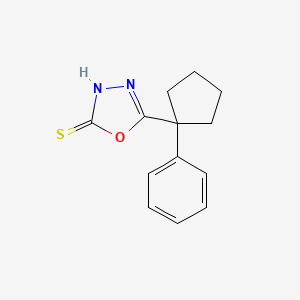

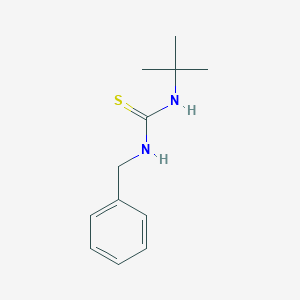

![molecular formula C18H26N6O B5550628 3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely possesses biological activity due to its structural features. These include a pyridazine core, a substituted piperazine, and pyrazole functionalities, which are common in molecules with pharmacological properties. The synthesis and analysis of such compounds are of interest in medicinal chemistry and organic synthesis research.

Synthesis Analysis

The synthesis of similar pyridazine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of pyridazinopyrazolotriazines involves diazotization and coupling with active methylene reagents, followed by several condensation reactions to introduce various substituents (Deeb, El-Mariah, & Hosny, 2004). Similar approaches may be applicable for the target compound, employing tailored precursors for the desired substituents.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by their heterocyclic cores and substituent groups. Spectral analysis, including NMR and mass spectrometry, plays a crucial role in confirming the structure of synthesized compounds. For instance, the synthesis of pyridine and pyridazine derivatives involves analytical and spectral analysis to confirm the chemical structures (Rady & Barsy, 2006).

Chemical Reactions and Properties

Pyridazine derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These reactions include condensation with hydrazines, coupling with active methylene reagents, and cyclodehydration, leading to various derivatives with potential antimicrobial activity or other biological effects (El-Mariah, Hosny, & Deeb, 2006).

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

- A study conducted by Meurer et al. (1992) synthesized alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which demonstrated significant binding affinity to alpha 1, alpha 2, beta 1, and beta 2 adrenergic receptors and showed potent hypoglycemic effects in insulin-resistant hyperglycemic mice (Meurer et al., 1992).

Antimicrobial and Antibacterial Activity

- Mekky and Sanad (2020) reported the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which displayed potent antibacterial efficacy against various bacterial strains and showed significant biofilm inhibition activities (Mekky & Sanad, 2020).

- Another study by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds, including pyridazine derivatives, were tested for antibacterial activity, with several showing high activities (Azab et al., 2013).

Antiviral Activity

- Hebishy, Salama, and Elgemeie (2020) synthesized benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were found to possess significant antiviral activities against the H5N1 subtype of the avian influenza virus (Hebishy et al., 2020).

Antiarrhythmic Activity

- Likhosherstov et al. (2003) reported on the synthesis and antiarrhythmic activity of a series of tetrahydropyrrolo[1,2-a]pyrazines, indicating that many piperazine derivatives possess antiarrhythmic properties (Likhosherstov et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-ethyl-1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-4-15(5-2)18(25)23-12-10-22(11-13-23)16-6-7-17(20-19-16)24-9-8-14(3)21-24/h6-9,15H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVPEDDRWHISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)